

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Chloro-4-(methoxymethyl)benzene
Cat. No.:	B1589812

[Get Quote](#)

This guide provides an in-depth technical overview of **1-Chloro-4-(methoxymethyl)benzene** (CAS No. 1195-44-4), a versatile aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's synthesis, structural characteristics, reactivity, and potential applications, grounding theoretical principles in practical, field-proven insights.

Molecular Identity and Physicochemical Landscape

1-Chloro-4-(methoxymethyl)benzene, also known as p-chlorobenzyl methyl ether, is a disubstituted benzene derivative featuring a chloro substituent and a methoxymethyl group in a 1,4 (para) arrangement. This specific substitution pattern imparts a unique combination of stability and reactivity, making it a valuable intermediate in multi-step organic synthesis.

A critical aspect of its identity is the differentiation from its common structural isomers, whose distinct properties can be a source of confusion. The placement of the oxygen atom is the key differentiator:

- **1-Chloro-4-(methoxymethyl)benzene** (Target Molecule): The ether linkage is on the benzylic carbon ($\text{Ar}-\text{CH}_2-\text{O}-\text{CH}_3$).
- 1-(Chloromethyl)-4-methoxybenzene: The ether is on the aromatic ring, and the chlorine is on the benzylic carbon ($\text{CH}_3-\text{O}-\text{Ar}-\text{CH}_2-\text{Cl}$). This isomer is a potent lachrymator and highly corrosive.

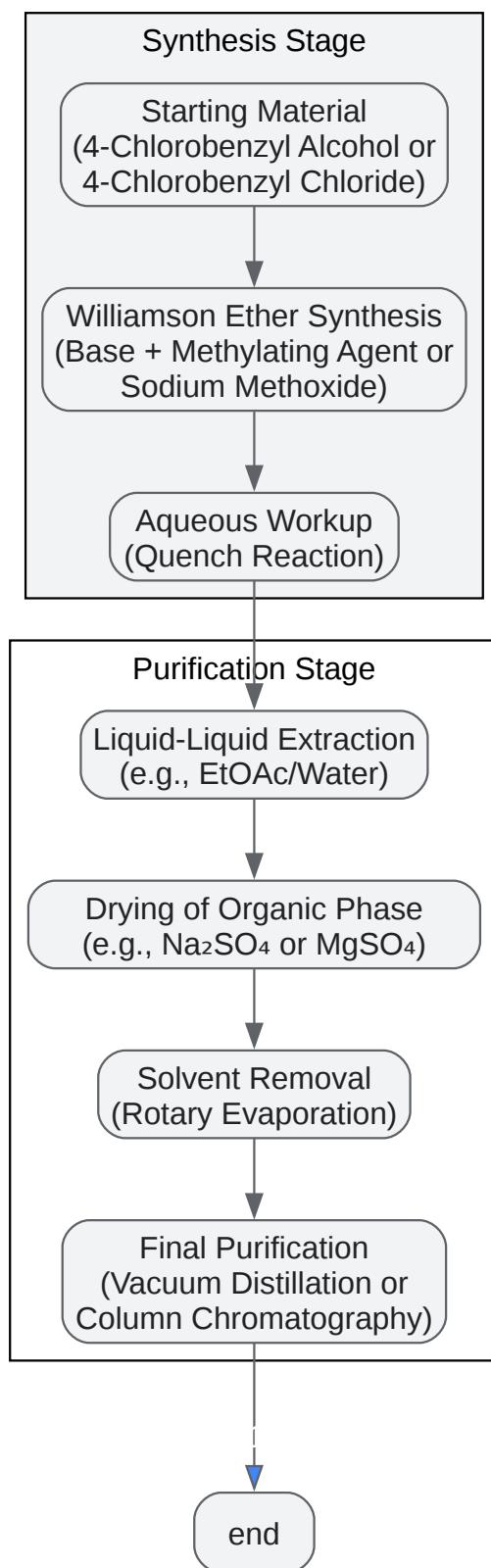
- 1-Chloro-4-methoxybenzene (p-Chloroanisole): Both the chloro and methoxy groups are directly attached to the aromatic ring ($\text{CH}_3\text{-O-Ar-Cl}$).

Understanding these structural nuances is paramount for sourcing the correct material and predicting chemical behavior.

Core Properties

A summary of the key physicochemical properties for **1-Chloro-4-(methoxymethyl)benzene** is presented below.

Property	Value	Source(s)
CAS Number	1195-44-4	[1] [2]
Molecular Formula	$\text{C}_8\text{H}_9\text{ClO}$	[1]
Molecular Weight	156.61 g/mol	[1]
Appearance	Light yellow to yellow liquid	Vendor Data
IUPAC Name	1-chloro-4-(methoxymethyl)benzene	[1] [2]
Synonyms	p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl ether	[1]
XLogP3 (Computed)	2.5	[1]
Storage Conditions	Room temperature, sealed in a dry environment	Vendor Data


Synthesis and Purification Strategy

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A robust and common method for preparing benzylic ethers is the Williamson ether synthesis, which is highly adaptable for this target. The causality behind this choice lies in the high reactivity of the benzylic position and the commercial availability of starting materials.

Two primary, logically sound pathways are proposed:

- From 4-Chlorobenzyl Alcohol (Nucleophilic Substitution on Methyl Halide): This is often the preferred route due to the lower toxicity of methyl iodide or sulfate compared to reagents like sodium methoxide in excess.
- From 4-Chlorobenzyl Chloride (Alkoxide Nucleophilic Substitution): This route is also highly effective, leveraging the reaction between a strong nucleophile (methoxide) and an electrophilic benzylic halide.

The logical flow for the synthesis and purification is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Exemplary)

The following protocol describes the synthesis from 4-chlorobenzyl chloride. This method is self-validating through in-process controls (TLC) and final product characterization.

Materials:

- 4-Chlorobenzyl chloride (1 equiv.)
- Sodium methoxide (1.2 equiv.)
- Anhydrous Methanol (as solvent)
- Diethyl ether
- Saturated aqueous NH₄Cl solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol. Cool the flask to 0 °C in an ice bath.
- Methoxide Preparation: Carefully add sodium methoxide to the cold methanol and stir until fully dissolved. Rationale: The dissolution is exothermic; pre-cooling prevents excessive temperature rise.
- Substrate Addition: Add 4-chlorobenzyl chloride dropwise to the stirred methoxide solution over 15-20 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition controls the exothermic reaction and minimizes side-product formation.
- Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Rationale: This neutralizes the excess sodium methoxide.
- Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer again with diethyl ether.
- Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual methanol and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield **1-Chloro-4-(methoxymethyl)benzene** as a clear to light-yellow oil.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure and purity of the final compound is non-negotiable. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive characterization. While a public, peer-reviewed full data set for this specific compound is not readily available, its spectral properties can be reliably predicted based on established principles and distinguished from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The key to NMR identification is the unique set of signals corresponding to the methoxymethyl moiety and the para-substituted aromatic ring.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment & Rationale
¹ H NMR	~7.30	Doublet (d)	2H	Aromatic protons ortho to the chloro group (AA'BB' system)
	~7.25	Doublet (d)	2H	Aromatic protons ortho to the methoxymethyl group (AA'BB' system)
	~4.45	Singlet (s)	2H	Benzylic protons (-CH ₂ -O-). Deshielded by the adjacent oxygen.
	~3.35	Singlet (s)	3H	Methyl protons (- O-CH ₃). Typical for a methyl ether.
¹³ C NMR	~137	Quaternary (C)	-	Aromatic carbon attached to the - CH ₂ OCH ₃ group (ipso-carbon).
	~133	Quaternary (C)	-	Aromatic carbon attached to the Cl atom (ipso- carbon).
	~129.5	Tertiary (CH)	-	Aromatic carbons ortho to the -CH ₂ OCH ₃ group.

~128.5	Tertiary (CH)	-	Aromatic carbons ortho to the Cl atom.
~74	Secondary (CH ₂)	-	Benzyllic carbon (-CH ₂ -O-).
~58	Primary (CH ₃)	-	Methyl carbon (-O-CH ₃).

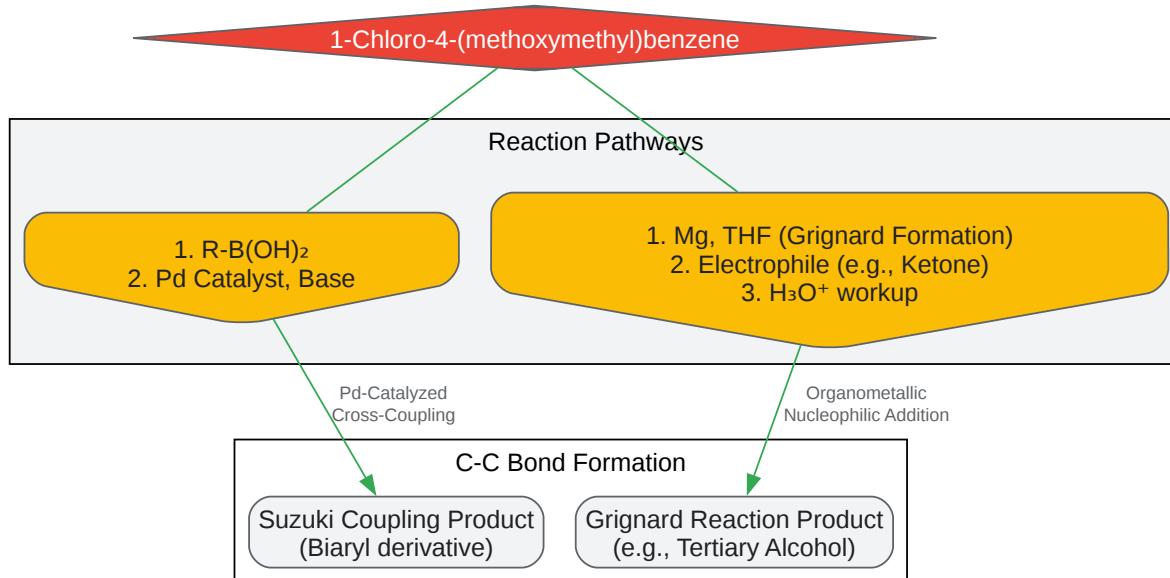
Distinguishing from Isomers:

- 1-(Chloromethyl)-4-methoxybenzene would show a methoxy signal at ~3.8 ppm (Ar-OCH₃) and a chloromethyl signal at ~4.6 ppm (Ar-CH₂Cl).
- 1-Chloro-4-methoxybenzene would lack any benzylic proton or carbon signals, showing only aromatic signals and a methoxy signal at ~3.8 ppm.

Mass Spectrometry (MS)

Experimental GC-MS data are available for this compound.[\[1\]](#) The fragmentation pattern is a key identifier.

- Molecular Ion (M⁺): A peak will be observed at m/z \approx 156. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is definitive.
- Key Fragment: The most prominent fragment is typically the tropylidium-like ion resulting from the loss of the methoxy group (-OCH₃), giving a strong peak at m/z = 125 (the p-chlorobenzyl cation). This fragmentation is highly diagnostic.


Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type & Rationale
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium-Strong	Aliphatic C-H stretch (from -CH ₂ - and -CH ₃ groups)
1150-1085	Strong	C-O-C stretch (Ether linkage). This is a highly characteristic band.
~1495, ~1450	Medium	Aromatic C=C ring stretches
850-800	Strong	C-H out-of-plane bend, indicative of 1,4-disubstitution
800-600	Medium-Strong	C-Cl stretch

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the aryl chloride and the benzylic C-H bonds. The methoxymethyl ether is generally stable under many reaction conditions, making it an excellent spectator group or a stable structural element.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[3][4]} This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

Causality: The reaction works by the catalytic cycle involving oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by transmetalation with an activated boronic acid derivative and reductive elimination to form the new C-C bond.^{[3][5]} While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems (e.g., using electron-rich, bulky phosphine ligands like XPhos or SPhos) enable efficient coupling.

Synthetic Utility: This allows for the direct connection of the 4-(methoxymethyl)phenyl scaffold to a wide array of other aromatic, heteroaromatic, or vinyl groups, providing a rapid route to

increase molecular complexity.

Formation and Reaction of Organometallic Reagents

The aryl chloride can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether like THF.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Causality: The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic (carbanionic character). This "umpolung" is a powerful synthetic transformation.

Synthetic Utility: The resulting Grignard reagent, 4-(methoxymethyl)phenylmagnesium chloride, is a potent nucleophile and strong base. It can react with a wide range of electrophiles:

- Aldehydes/Ketones: To form secondary/tertiary alcohols.
- Esters: To form tertiary alcohols after double addition.[\[7\]](#)
- CO₂: To form the corresponding benzoic acid derivative.

This pathway is fundamental for introducing the 4-(methoxymethyl)phenyl group onto carbonyl-containing molecules.

Applications in Drug Discovery and Development

1-Chloro-4-(methoxymethyl)benzene is not an active pharmaceutical ingredient (API) itself but serves as a valuable starting material or intermediate. Its structure contains motifs commonly found in drug candidates.

- **Scaffold for Biaryl Compounds:** As detailed in the Suzuki coupling section, this molecule is an ideal starting point for synthesizing biaryl compounds. The biaryl motif is a privileged structure in medicinal chemistry, found in drugs targeting enzymes (e.g., kinases) and receptors where the two aromatic rings can occupy distinct binding pockets.
- **Introduction of a Stable, Lipophilic Group:** The 4-(methoxymethyl)phenyl group provides a moderately lipophilic and metabolically stable fragment. The ether linkage is generally more resistant to metabolic cleavage than an ester or an unsubstituted benzyl group. This can be used to occupy hydrophobic pockets in a protein target.

- Vector for Further Functionalization: The chloro group serves as a versatile "handle." Beyond the cross-coupling reactions discussed, it can be subjected to nucleophilic aromatic substitution (under harsh conditions or if activated by other groups), Buchwald-Hartwig amination, or reduction to afford the parent (methoxymethyl)benzene.

Safety, Handling, and Disposal

Proper risk assessment is mandatory before handling any chemical. While a specific, comprehensive SDS for **1-Chloro-4-(methoxymethyl)benzene** is not widely published, the available data and structural alerts warrant significant caution.

Known Hazards:

- GHS Classification: At least one supplier indicates the GHS07 symbol, signifying "Harmful/Irritant."[\[2\]](#)

Cautionary Data from Isomer (1-(Chloromethyl)-4-methoxybenzene, CAS 824-94-2): As a precautionary measure, the hazards associated with the highly reactive isomer, 4-methoxybenzyl chloride, should be considered as a potential risk profile until specific data for the target compound becomes available. This isomer is classified as:

- Corrosive: Causes severe skin burns and eye damage.[\[9\]](#)
- Lachrymator: Causes tearing.[\[9\]](#)
- Toxic: May cause severe injury upon inhalation, ingestion, or skin contact.[\[9\]](#)

Handling Recommendations: Based on this information, **1-Chloro-4-(methoxymethyl)benzene** must be handled with the following engineering and personal protective controls:

- Ventilation: Always use this chemical inside a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

- PubChem. (n.d.). **1-Chloro-4-(methoxymethyl)benzene**. National Center for Biotechnology Information.
- NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy- IR Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (HMDB0029686).
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy- Mass Spectrum. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (HMDB0032076).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (HMDB0029686).
- Royal Society of Chemistry. (n.d.). Supporting Information.
- MySkinRecipes. (n.d.). **1-Chloro-4-(methoxymethyl)benzene**.
- PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Wikipedia. (n.d.). Suzuki reaction.
- NIST. (n.d.). Benzene, 1-chloro-4-methyl- IR Spectrum. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- PubChemLite. (n.d.). 1-(chloromethyl)-4-(methoxymethyl)benzene.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- SpectraBase. (n.d.). Benzene, 1-[chloro[4-(1,1-dimethylethyl)phenyl]phenylmethyl]-4-methoxy-. Wiley.
- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl- IR Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)- IR Spectrum. NIST Chemistry WebBook.
- Semantic Scholar. (n.d.). 1-chloro-4-(chloromethyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-4-(methoxymethyl)benzene | C8H9ClO | CID 11983955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-(methoxymethyl)benzene [synhet.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589812#1-chloro-4-methoxymethyl-benzene-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com